4,6-dichloro-5-methoxy-2-methylPyrimidine
Overview
Description
“4,6-dichloro-5-methoxy-2-methylPyrimidine” is a chemical compound that is used for research . It is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of this compound can be achieved through a series of chemical reactions. A preparation method of 4, 6-dichloropyrimidine involves feeding formamide, absolute ethyl alcohol, and sodium ethoxide into a container, stirring and heating, dropping diethyl malonate, reflowing and maintaining the temperature after the dropping . The synthesis process is suitable for large scale (multigram) batch preparations .Molecular Structure Analysis
The molecular formula of this compound is C5H4Cl2N2O, and its molecular weight is 179.00 . The structure of the compound can be represented by the SMILES string COc1c (Cl)ncnc1Cl .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in a diazo coupling reaction to produce novel pyrimidine azo dyes . It can also react with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Physical and Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 179.00 .Scientific Research Applications
Synthesis and Process Research
4,6-Dichloro-5-methoxy-2-methylpyrimidine is a key intermediate in the synthesis of anticancer drugs like dasatinib. The synthesis involves a cyclization and chlorination process starting from acetamidine hydrochloride and dimethyl malonate. Optimal conditions for synthesis and chlorination have been established to achieve high yields of the compound, indicating its importance in medicinal chemistry and pharmaceuticals (Guo Lei-ming, 2012).
Radiolabeling for Biological Studies
The compound has been used in the synthesis of radiolabeled compounds for biological studies, such as [2,4,6-14C3]-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxy-2-methylpyrimidine, a radiolabeled antihypertensive compound. This highlights its utility in understanding drug mechanisms and pharmacokinetics through radiolabeling techniques (B. Czeskis, 2004).
Role in Explosive and Pharmaceutical Industries
This compound is also significant as a precursor in the synthesis of compounds used in the explosive and pharmaceutical industries. Research into its process chemistry aims to develop economical production methods without compromising quality, demonstrating its broad applicability beyond medicinal uses (R. Patil et al., 2008).
Derivatives in Medicinal Chemistry
Derivatives of this compound, such as 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives, have been synthesized and studied for their potential medicinal applications. These derivatives, with various substituents on the pyrimidine ring, highlight the versatility of the core structure in medicinal chemistry research (Jae Hong Kim & M.‐S. Han, 1996).
Thermochemical Studies
Thermochemical studies on dichloromethylpyrimidine isomers, including 4,6-dichloro-2-methylpyrimidine, provide valuable data on their thermodynamic properties. Such information is crucial for understanding the reactivity and stability of these compounds in various chemical processes and applications (P. Szterner et al., 2016).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
4,6-Dichloro-5-methoxy-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . .
Mode of Action
It’s known that the compound is used in the synthesis of other biologically active compounds
Biochemical Pathways
As a building block in the synthesis of other compounds, it’s likely that its effects on biochemical pathways are indirect and depend on the specific compounds it’s used to create .
Result of Action
As a building block in the synthesis of other compounds, its effects are likely to be seen in the actions of these final compounds .
Action Environment
As a chemical intermediate, it’s likely that its stability and reactivity under various conditions are important considerations in its use in synthesis processes .
Properties
IUPAC Name |
4,6-dichloro-5-methoxy-2-methylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-9-5(7)4(11-2)6(8)10-3/h1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDCAAAIQWLPLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272446 | |
Record name | 4,6-Dichloro-5-methoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851986-00-0 | |
Record name | 4,6-Dichloro-5-methoxy-2-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851986-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-5-methoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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